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Compound of Interest

Compound Name: YM-46303

Cat. No.: B15575627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor binding

affinity of YM-46303, a potent and selective antagonist. The document collates quantitative

binding data, details the experimental protocols used for its determination, and visualizes key

experimental and signaling pathways. YM-46303 has demonstrated high affinity for M1 and M3

muscarinic receptor subtypes with a notable selectivity for the M3 subtype over the M2

receptor, suggesting its potential for targeted therapeutic applications.

Quantitative Data Presentation: Muscarinic
Receptor Binding Affinity
The binding affinity of YM-46303 for the five human muscarinic acetylcholine receptor subtypes

(M1-M5) is summarized below. The data, presented as pKi values (the negative logarithm of

the inhibition constant, Ki), is derived from foundational pharmacological studies. A higher pKi

value is indicative of a higher binding affinity.
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Compoun
d

M1 (pKi) M2 (pKi) M3 (pKi) M4 (pKi) M5 (pKi)
M3 vs M2
Selectivit
y (fold)

YM-46303 8.8 7.8 8.9 8.2 8.4 12.6

Data

sourced

from Naito

R, et al.

Chem

Pharm Bull

(Tokyo).

1998

Aug;46(8):

1286-94.[1]

[2][3] The

selectivity

is

calculated

from the

ratio of the

Ki value for

the M2

receptor to

that of the

M3

receptor.[1]

Experimental Protocols
The determination of the binding affinity of YM-46303 for muscarinic receptors is primarily

achieved through competitive radioligand binding assays.

Radioligand Binding Assay for Muscarinic Receptor
Affinity
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Objective: To determine the inhibition constant (Ki) of YM-46303 for each of the five muscarinic

receptor subtypes (M1-M5).

Materials:

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably

expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1]

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor

antagonist.[1]

Test Compound: YM-46303.

Non-specific Binding Control: Atropine (1 µM), a high-affinity muscarinic antagonist, is used

to determine the level of non-specific binding of the radioligand.[1]

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

Equipment: 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate

scintillation counter.[1]

Procedure:

Preparation: A series of dilutions of the test compound, YM-46303, are prepared in the assay

buffer.

Incubation: The cell membranes expressing a specific muscarinic receptor subtype are

incubated in the 96-well plates with a fixed concentration of the radioligand ([³H]-NMS) and

varying concentrations of YM-46303. A parallel set of wells containing the radioligand and a

high concentration of atropine is used to determine non-specific binding.

Equilibration: The incubation is carried out at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach

equilibrium.[4]

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand. The
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filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The

radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is

then quantified using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The concentration of YM-46303 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis of the competition

curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant for the receptor.

Visualizations
Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow of a competitive radioligand binding assay.
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Signaling Pathway: M3 Muscarinic Receptor
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Caption: M3 muscarinic receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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